10,20-Methanoretinal

Description

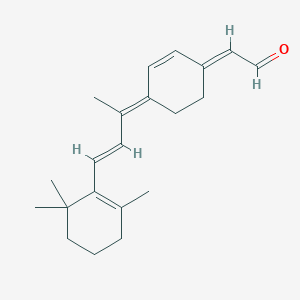

Structure

3D Structure

Properties

CAS No. |

128434-80-0 |

|---|---|

Molecular Formula |

C21H28O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(2E)-2-[(4E)-4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohex-2-en-1-ylidene]acetaldehyde |

InChI |

InChI=1S/C21H28O/c1-16(19-10-8-18(9-11-19)13-15-22)7-12-20-17(2)6-5-14-21(20,3)4/h7-8,10,12-13,15H,5-6,9,11,14H2,1-4H3/b12-7+,18-13-,19-16- |

InChI Key |

QLEXUFWJSPRFOP-LCYNHIKNSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=C2CCC(=CC=O)C=C2)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/2\CC/C(=C\C=O)/C=C2)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=C2CCC(=CC=O)C=C2)C |

Synonyms |

10,20-methanoretinal 10,20-methanoretinal, (E,E,E)-isomer 10,20-methanoretinal, (E,E,Z)-isomer 10,20-methanoretinal, (Z,E,Z)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Isomeric Purity Control of 10,20 Methanoretinal

Development of Stereoselective Synthetic Pathways for 10,20-Methanoretinal Isomers

Stereoselective synthesis is paramount for obtaining distinct isomers of this compound, each possessing unique conformational and electronic properties.

The stereoselective synthesis of this compound allows for the isolation of various isomers, including the (10,13 all-E)-, (10Z, 13E)-, (10E, 13Z)-, and (10Z, 13Z)-forms universiteitleiden.nl. These isomers can be isolated in pure form following specific synthetic pathways universiteitleiden.nl. A key intermediate in this process is the C19 ketone derivative, which is subsequently converted into the desired this compound isomers universiteitleiden.nl.

The synthesis of this compound often commences from β-ionone derivatives, utilizing a sequence of advanced chemical reactions. A notable route involves the conversion of β-ionone (compound 17 in relevant literature) into a C19 ketone derivative (compound 177) universiteitleiden.nl. This transformation typically involves the alkylation of β-ionone with ethyl iodoacetate in the presence of a base, yielding a keto ester universiteitleiden.nl. This keto ester then undergoes a Horner-Wadsworth-Emmons (HWE) reaction with a cyanophosphonate (compound 171) to form a conjugated nitrile universiteitleiden.nl. Further steps include DIBAL-H reduction, acetal (B89532) deprotection, and subsequent aldol (B89426) condensation, leading to the formation of the locked C19 ketone derivative (compound 177) universiteitleiden.nl. This C19 ketone derivative serves as a precursor for the stereoselective synthesis of the various this compound isomers universiteitleiden.nl.

Chemical Derivatization for Spectroscopic and Mechanistic Probes

Chemical derivatization, particularly through isotopic labeling, is a powerful strategy for studying the structure, dynamics, and reaction mechanisms of this compound using spectroscopic techniques such as NMR.

Site-specific deuterium (B1214612) labeling is crucial for detailed investigations into the vibrational and electronic properties of retinal analogs, including this compound nih.govmdpi.com. These strategies enable the precise placement of deuterium atoms at specific carbon positions within the molecule.

Deuterium can be incorporated at various positions along the polyene chain and at the C-20 methyl group of retinal and its analogs nih.govmdpi.com. For instance, the preparation of [10-D]-retinal involves the treatment of an acetylenic alcohol intermediate with lithium aluminum deuteride (B1239839) (LiAlD4) nih.govmdpi.com. This method has achieved deuterium incorporation levels of approximately 82% nih.gov. For the incorporation of deuterium at the C-20 position, specifically to obtain [20,20,20-D3]-retinal, the use of hexadeuterated acetone (B3395972) in an aldol condensation reaction is a key approach nih.gov. Deuterium can also be introduced at C-14 by utilizing Peterson olefination of β-ionone nih.gov. These methodologies provide access to a library of deuterium-enriched isotopomers, which are invaluable for spectroscopic analyses and understanding the precise chromophore structure nih.govmdpi.com.

Carbon-13 isotopic enrichment is another vital derivatization strategy, particularly for nuclear magnetic resonance (NMR) studies, allowing for the precise determination of molecular structure and dynamics nih.govmdpi.com.

The incorporation of Carbon-13 (¹³C) at specific positions, such as C-14 and C-15, in retinal and its analogs is achieved through synthetic routes that employ ¹³C-labeled precursors nih.gov. For example, ¹³C-labeled retinonitrile, obtained by using ¹³C-labeled acetonitrile (B52724), can be reduced with DIBAL-H to yield [14-¹³C]-retinal, [15-¹³C]-retinal, and [14,15-¹³C2]-retinal nih.gov. The commercial availability of ¹³CD3-enriched acetonitrile further expands the accessibility of both deuterium and ¹³C isotopomers at positions C-14 and C-15 nih.gov. These ¹³C-enriched compounds are instrumental in techniques like 1-D rotational resonance solid-state ¹³C NMR, which can determine inter-carbon distances with high precision (e.g., C10-C20 and C11-C20 distances) and establish molecular torsional angles nih.govmdpi.com.

Strategies for Site-Specific Deuterium Labeling

Synthesis of Related Bridged Retinal Analogues

Bridged retinal analogues are designed to restrict the conformational flexibility of the retinal chromophore, often by creating a cyclic structure that locks specific bonds. This approach is particularly useful for investigating the role of bond isomerization in the activation of visual pigments. For instance, retinal analogues with a bridge between C10 and C13, comprising one to four carbons, have been synthesized to prevent isomerization around the C11=C12 bond, thereby stabilizing opsin in its inactive or minimally active conformation even under illumination nih.gov.

One notable example is This compound (PubChem CID: 6438558), an 11-cis-locked retinal analogue where the 11Z (11-cis) conformation is constrained within a six-membered ring nih.gov. Its synthesis typically yields four stereoisomers: (7E,9E,13E), (7E,9E,13Z), (7E,9Z,13E), and (7E,9Z,13Z) nih.gov. These isomers are separated and identified using techniques such as straight-phase isocratic High-Performance Liquid Chromatography (HPLC) and ¹H-NMR with NOE analysis nih.gov.

Research findings indicate that these this compound isomers can recombine with bovine opsin at a relatively high rate, approximately 5-10% of that observed with the natural chromophore, 11Z-retinal nih.gov. The (7E,9E)-isomers of this compound form a pigment with a maximal absorbance at 510 nm, designated as (7E,9E,13E)-10,20-methanorhodopsin (Rh6). In contrast, the pigment formed from the (7E,9Z)-isomers exhibits a maximal absorbance at 494 nm, referred to as (7E,9Z,13Z)-10,20-methanorhodopsin (Iso6) nih.gov. The opsin shift of Rh6 (2660 cm⁻¹) is remarkably similar to that of native rhodopsin (2650 cm⁻¹), suggesting a close structural mimicry of the natural chromophore within the binding pocket nih.gov.

Another type of bridged analogue includes the 10,14-sulfur-bridged 11-cis-retinal (B22103) analogue, which features a fixed 11-cis,12-s-cis-geometry, resulting in a purple-colored retinoid rsc.orgrsc.org.

11,19-10,20-Dimethanoretinal Synthesis

11,19-10,20-Dimethanoretinal is a "doubly locked" retinal model system, implying that it has two distinct conformational constraints within its structure researchgate.netcolab.ws. Its synthesis typically commences from β-ionone researchgate.netmdpi.com. This compound, along with this compound, has been discussed in the context of preparing stable isotope-enriched retinals, highlighting its utility in advanced spectroscopic studies mdpi.com. The synthesis of 7E,13E-11,19-10,20-dimethanoretinal and its 13Z isomer has been reported in high yield researchgate.net.

Synthesis of Analogues with Locked 6-s-cis and 6-s-trans Conformations

The conformation around the C6-C7 single bond (the 6-s-bond) in retinal is critical for its biological activity and interaction with opsin. To elucidate the preferred conformation in visual pigments, researchers have synthesized retinal analogues with the C6-C7 single bond fixed in either a 6-s-cis or 6-s-trans conformation rsc.orgrsc.orgjst.go.jp.

For instance, bicyclic retinal analogues, specifically 6-s-cis- and 6-s-trans-locked forms (referred to as compounds 5 and 6 in some literature), have been synthesized to investigate the chromophore conformation around the trimethylcyclohexene ring and its influence on circular dichroism (CD) bands in rhodopsin rsc.orgrsc.org. The synthesis of 6-s-cis-fixed bicyclic retinal analogues, where the C8 and C18 positions are connected by a methylene (B1212753) chain, has been achieved jst.go.jp. A common synthetic route involves starting from 2,2-dimethylcyclohexanone, followed by Dieckmann condensation to form bicyclic ketones. These ketones are then converted to enol triflates, which are subsequently treated with stannylated reagents (e.g., methyl E-3-trimethylstannyl-2-butenoate) in the presence of palladium diacetate to yield β-ionylideneacetate ester analogues. These esters are then transformed into the desired retinal analogues via Wittig reactions jst.go.jp.

The binding experiments of these 6-s-cis-fixed retinal analogues with bovine opsin have led to the formation of artificial pigments, allowing for the comparison of opsin shift values. Such studies have substantiated that the torsional angle around the 6-7 single bond in the rhodopsin chromophore closely resembles that of a rhodopsin analogue possessing a seven-membered ring jst.go.jp. Furthermore, studies with 6-s-locked retinoids have confirmed that the 6-s-bond of the chromophore in rhodopsin is cisoid and exhibits a negative helicity columbia.edumdpi.com.

An example of a 6-s-trans-locked analogue is all-trans-6,7-s-trans-locked retinal A1, which has been used to probe the effect of conformational properties on the function of proteorhodopsins universiteitleiden.nl. The synthesis of 8,16-ethanoretinal and 8,18-ethanoretinal, which are 6-s-trans-locked analogues, has shown that retinal can be incorporated in a 6-s-trans conformation in proteins like sensory rhodopsin I and phoborhodopsin nih.gov.

These synthetic efforts and the subsequent analysis of their interactions with opsin provide critical data for understanding the precise conformational requirements for visual pigment function.

Advanced Spectroscopic Characterization of 10,20 Methanoretinal and Its Protein Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules by probing the magnetic properties of atomic nuclei. Both solid-state and solution-state NMR approaches offer complementary information crucial for understanding 10,20-methanoretinal.

Solid-state 13C NMR is particularly valuable for studying this compound when it is incorporated into protein environments or lipid bilayers, mimicking its physiological context. This technique allows for the investigation of the chromophore's structure and its interactions within an immobilized or semi-solid matrix.

The 1-D rotational resonance solid-state 13C NMR technique enables the precise determination of internuclear distances within the chromophore, such as between C10-C20 and C11-C20, with a very high precision of 0.1 Å. mdpi.com This precision is critical for deriving the exact chromophore structure. mdpi.com Furthermore, this method can directly establish molecular torsional angles around bonds labeled with two 13C isotopes, providing detailed conformational insights. mdpi.com Studies utilizing 13C-labeling and 1-D rotational resonance MAS NMR have been employed to determine the retinylidene ligand structure in bovine rhodopsin and its photointermediates, demonstrating the utility of this technique for retinal derivatives. acs.orgox.ac.uk

Ultrahigh-field solid-state Magic Angle Spinning (MAS) NMR studies, particularly on multispin 13C-labeled chromophores like 11-Z-retinylidene in their natural lipid membrane environments, have demonstrated improved relative accuracy of chemical shift measurements in solids. mdpi.commarioschubert.ch This enhanced accuracy allows for a more detailed understanding of the electronic structure of the chromophore. mdpi.com Solid-state NMR, including MAS NMR, is uniquely capable of examining membrane protein structure site-specifically within the complex environment of a cell membrane, providing insights into the arrangement of helices, side chains, and the retinal cofactor. nih.govnih.gov

Solution-state 1H and 13C NMR spectroscopy are fundamental tools for the identification of isomers and the assessment of purity for synthetic compounds like this compound. The synthesis of this compound, which locks the 11Z conformation in a six-membered ring, can yield multiple stereoisomers. researchgate.net Four such stereoisomers—(7E,9E,13E), (7E,9E,13Z), (7E,9Z,13E), and (7E,9Z,13Z)—have been successfully separated using straight-phase isocratic High-Performance Liquid Chromatography (HPLC) and identified through 1H-NMR and Nuclear Overhauser Effect (NOE) analysis. researchgate.net The distinct chemical shifts and coupling patterns observed in 1H and 13C NMR spectra provide unique fingerprints for each isomer, enabling their unambiguous identification and confirming the purity of synthesized batches. iastate.edulibretexts.org

Solid-State <sup>13</sup>C NMR Techniques

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers complementary information by detecting changes in a chemical bond's dipole moment and polarizability, respectively. usask.ca These methods are crucial for characterizing the vibrational modes of this compound and its protein complexes, providing insights into bond strengths, molecular geometry, and environmental interactions.

Fourier Transform Infrared (FTIR) difference spectroscopy is a powerful technique for investigating protein and chromophore dynamics, particularly in light-sensitive systems like rhodopsin and its photoproducts. uni-due.deacs.orgresearchgate.net This method measures subtle changes in the infrared absorption spectrum that occur upon a specific perturbation, such as light activation of a retinal-binding protein. acs.orgresearchgate.net By subtracting the spectrum of the dark state from that of a light-activated intermediate, researchers can isolate the vibrational signals originating from the chromophore and specific protein residues undergoing conformational changes. acs.org

Resonance Raman Spectroscopy of Isotopic Retinal Derivatives

Resonance Raman (RR) spectroscopy is a powerful technique for obtaining detailed vibrational information about chromophores within complex biological systems, such as retinal in opsin proteins. mdpi.commdpi.com This method is particularly advantageous because it selectively enhances the Raman signals of vibrations coupled to electronic transitions, allowing for the study of the chromophore without significant interference from the surrounding protein matrix. mdpi.commdpi.com

The application of isotopic retinal derivatives in RR spectroscopy is crucial for a comprehensive vibrational analysis. mdpi.com By introducing heavy isotopes (e.g., deuterium (B1214612) or carbon-13) at specific positions within the retinal molecule, researchers can induce shifts in vibrational frequencies. These shifts, while not altering the molecular force field, provide direct information about the vibrational character of specific modes and their coupling. mdpi.com This approach enables the precise assignment of vibrational modes and offers a "structural dictionary" to translate vibrational frequencies and intensities into detailed structural information about the chromophore. mdpi.comresearchgate.net For instance, isotopic substitutions can help determine the vibrational character of low-frequency modes and assign specific torsional modes, such as the C11-C12 torsional mode in retinal. mdpi.com While this compound has been identified as a compound studied using stable isotope-enriched retinals, specific detailed Resonance Raman spectral data for its isotopic derivatives, such as precise peak shifts, are not extensively detailed in general literature overviews. mdpi.com However, the methodology is critical for elucidating the precise chromophore structure, including torsional angles and bond distances, within protein complexes like rhodopsin analogs. mdpi.com

UV-Visible Absorption Spectroscopy of this compound-Opsin Pigments

UV-Visible absorption spectroscopy is fundamental for characterizing the spectral properties of retinal-opsin pigments, providing information about their maximal absorbance (λmax) and stability. The interaction of this compound with bovine opsin has been thoroughly investigated, demonstrating its ability to smoothly recombine with the apoprotein, albeit at a rate of 5-10% compared to natural 11Z-retinal. nih.gov

Detailed research findings indicate that the stereochemistry of this compound significantly influences the absorption characteristics of the resulting pigments:

The (7E,9E)-isomers of this compound form a pigment with a maximal absorbance (λmax) at 510 nm . This pigment was designated as Rh6. nih.gov

The (7E,9Z)-isomers of this compound produce a pigment with a maximal absorbance (λmax) at 494 nm . This pigment was designated as Iso6. nih.gov

It is notable that the corresponding 13E and 13Z isomers of this compound yielded identical analog pigments, likely due to rapid thermal isomerization around the C13=C14 double bond. nih.gov The opsin shift for Rh6, which is the difference in energy between the chromophore's absorption in solution and when bound to opsin, was determined to be 2660 cm⁻¹. This value is remarkably close to that of natural rhodopsin (2650 cm⁻¹), suggesting similar protein-chromophore interactions governing the spectral tuning. nih.gov

Furthermore, the 10,20-methanorhodopsin pigments, Rh6 and Iso6, exhibit unusual thermal and photo-stability compared to native rhodopsin. nih.gov This enhanced stability is attributed to the locked 11-cis conformation within the six-membered ring, which restricts the photoisomerization pathway typically observed in natural rhodopsin. Illumination of either Rh6 or Iso6 does not lead to the generation of common photointermediates, but rather a complex pattern of photochemical products, indicating altered photobleaching pathways due to the structural constraints. nih.gov

Table 1: UV-Visible Absorption Maxima of this compound-Opsin Pigments

| Pigment Name | This compound Isomer Used | Maximal Absorbance (λmax) (nm) | Opsin Shift (cm⁻¹) | Key Characteristic |

| (7E,9E,13E)-10,20-Methanorhodopsin (Rh6) | (7E,9E)-isomers | 510 | 2660 | Equivalent to 11Z-retinal and rhodopsin; exhibits unusual thermal and photo-stability; less photolabile than rhodopsin. nih.gov |

| (7E,9Z,13Z)-10,20-Methanorhodopsin (Iso6) | (7E,9Z)-isomers | 494 | Not specified | Equivalent to (9Z,11Z,13Z)-rhodopsin (isorhodopsin analog); exhibits unusual thermal and photo-stability. nih.gov |

| Rhodopsin (Natural) | 11-cis-retinal (B22103) | ~500 | 2650 | For comparison; undergoes 11-cis to all-trans photoisomerization upon illumination, leading to distinct photointermediates. mdpi.comnih.gov |

Molecular and Electronic Structure Analyses of 10,20 Methanoretinal

Conformational Analysis and Dynamics of the Isolated Chromophore

Influence of the Methano Bridge on Polyene Chain Planarity

While it is understood that a methano bridge would introduce significant conformational constraints, a quantitative analysis of its specific impact on the planarity of the polyene chain in 10,20-Methanoretinal is not available. Research on other bridged retinal analogs suggests that such modifications can enforce a more planar or a more twisted conformation depending on the bridge's location and stereochemistry, but specific findings for the 10,20-bridged structure are absent.

Investigation of Electronic Structure and Charge Distribution

Detailed studies on the electronic structure, including charge distribution maps, dipole moments, and molecular orbital analyses for this compound, were not found. This information is crucial for understanding the molecule's spectroscopic properties and reactivity.

Excited State Properties and Reactivity of this compound

Information regarding the excited state properties, such as the energy of the lowest excited singlet state (S1), excited-state lifetime, and photochemical reactivity (e.g., photoisomerization quantum yields) of this compound, is not documented in the available literature. These properties are fundamental to understanding its potential function as a chromophore.

Reconstitution and Interaction Dynamics with Retinal Proteins

Kinetics of Pigment Formation and Binding Affinity

The kinetics of pigment formation for 10,20-methanoretinal with bovine opsin indicate a relatively efficient process, with recombination rates being 5-10% of that observed with the natural 11Z-retinal. researchgate.netnih.gov This suggests that despite the structural constraint of the 11-cis-lock, the compound retains a significant ability to bind to the opsin protein and form a stable pigment. Detailed quantitative data on specific binding affinity constants (e.g., Kd values) for this compound with opsins were not explicitly provided beyond this comparative rate.

Molecular Interactions within the Chromophore Binding Pocket

The chromophore binding pocket of opsins plays a crucial role in determining the spectral properties and functional behavior of retinal-based pigments. The interactions within this pocket influence the conformation of the chromophore.

The presence of the methano bridge in this compound, which locks the 11Z conformation in a six-membered ring, introduces specific steric interactions within the opsin binding pocket. researchgate.net Studies on related retinal derivatives, such as 10-methylretinal, have shown that modifications at the C10 position can lead to significant nonplanar distortions of the chromophore, particularly from C10 to C13, after relaxation within the protein. dntb.gov.ua These distortions are attributed to a combination of the chromophore fitting into the protein matrix, which imposes distance constraints, and the bonding arrangement at the Schiff base terminus. dntb.gov.ua

The C10-C20 bridge in this compound would similarly impose steric constraints on the chromophore's conformation and its interaction with surrounding protein residues. Such steric hindrance can affect the relaxation of strain within the retinal moiety and influence the kinetics of subsequent photointermediate formation, as observed with 10-methyl retinal where steric interactions hampered relaxation of strain and slowed down Meta II formation. daneshyari.com The precise nature of these interactions with specific protein residues would be critical in understanding the altered photochemical behavior and reduced physiological activity observed for 10,20-methanorhodopsins compared to native rhodopsin. researchgate.net

Photochemical Activation and Photocycle Mechanisms

Light-Induced Isomerization Events of 10,20-Methanoretinal in Opsin

When this compound (specifically, its 11Z-locked forms like Rh6 and Iso6) is incorporated into bovine opsin, it forms pigments that are significantly less photolabile than natural rhodopsin, with a bleaching rate of less than 1%. Despite the 11Z-lock, these pigments are not entirely photostable, as photoisomerization can still occur around other double bonds within the polyene chain.

Specificity of Double Bond Isomerization (e.g., C13=C14)

For 10,20-methanorhodopsin (Rh6), the locked 11Z conformation restricts isomerization at this specific bond. However, illumination allows for photoisomerization around the C7=C8, C9=C10, and C13=C14 bonds. This indicates that while the rigid methano-bridge prevents the typical 11-cis to all-trans isomerization characteristic of natural rhodopsin, other double bonds remain susceptible to light-induced changes.

Quantum Yields of Photoisomerization in Engineered Systems

Photocycle Intermediate States and Their Interconversion Kinetics

A key distinction in the photochemistry of this compound-based pigments (Rh6 and Iso6) is their inability to generate the common photointermediates observed in the photocycle of natural rhodopsin. Instead, illumination leads to a complex pattern of photochemical transitions.

Role of Schiff Base Deprotonation in Photocycle Progression

In the context of natural rhodopsin, the transition from metarhodopsin I to metarhodopsin II is characterized by the deprotonation of the Schiff base linkage between the retinal chromophore and opsin. However, given that 10,20-methanorhodopsin does not generate the common photointermediates, the typical Schiff base deprotonation events associated with the progression of the natural rhodopsin photocycle are not observed. The photochemical transitions observed with 10,20-methanorhodopsin are accompanied by a slow but steady loss of pigment, which is likely due to the hydrolytic release of the chromophore.

Coupling of Chromophore Isomerization to Protein Conformational Transitions

The altered photochemical behavior of this compound in opsin has significant implications for its ability to induce protein conformational changes and activate downstream signaling pathways. In physiological assays, 10,20-methanorhodopsin (Rh6) exhibits only marginal activity in the light-dependent activation of rod cGMP phosphodiesterase. This limited activity is thought to reflect the conformational changes that accompany the atypical photochemical transitions of the this compound chromophore. These observations support the established concept that normal rhodopsin-based phototransduction critically depends on the 11Z to all-E isomerization of the retinal chromophore, a process that is hindered by the 11Z-lock in this compound.

Propagation of Strain and Conformational Changes within the Opsin

The photochemical activation of opsins, fundamental to visual phototransduction, is initiated by the light-induced isomerization of the covalently bound chromophore, 11-cis retinal, to its all-trans configuration. This isomerization event is the primary trigger for a cascade of conformational changes within the opsin protein, ultimately leading to receptor activation and subsequent intracellular signaling. wikidata.org

This compound (R6) is a retinal analog designed with its 11Z conformation rigidly locked within a six-membered ring structure. wikidata.org This structural constraint allows researchers to probe the necessity of the 11Z to all-E (all-trans) isomerization for opsin activation. Studies involving the recombination of this compound stereoisomers (e.g., 7E,9E,13E; 7E,9E,13Z, 7E,9Z,13E, and 7E,9Z,13Z) with bovine opsin have shown that while these analogs can form pigments, their rate of recombination is significantly lower (5–10%) compared to the natural 11Z-retinal. wikidata.org Interestingly, the 13E and 13Z isomers of this compound yield identical analog pigments, likely due to rapid thermal isomerization around the C13=C14 double bond. wikidata.org

Physiological Activity and Conformational Strain

A key finding regarding this compound is its marginal activity in physiological assays, such as the light-dependent activation of rod cGMP phosphodiesterase. wikidata.org This limited activity strongly supports the concept that the normal phototransduction process in rhodopsin necessitates the 11Z to all-E isomerization of the chromophore. wikidata.org The inability of the locked this compound to undergo this crucial isomerization suggests that the conformational strain and subsequent changes typically propagated through the opsin upon photoisomerization are either severely hindered or entirely prevented. This highlights the precise structural requirements for efficient opsin activation.

Opsin Conformational Dynamics

The interaction between retinal and opsin is governed by principles of conformational selection. The opsin protein exists in an ensemble of conformational states, and the binding of different retinal isomers can shift the equilibrium towards specific states. For instance, the active conformation of opsin (ops*) preferentially promotes the binding of agonists like all-trans-retinal (B13868) (ATR), while the inactive conformation (ops) favors the binding of inverse agonists such as 11-cis-retinal (B22103) (11CR). lipidmaps.org This indicates that the opsin's conformational state dictates its affinity for various retinal isomers, rather than retinal simply inducing a single conformational change.

The presence and specific isomeric state of retinal fundamentally alter the underlying energy landscape of the opsin, thereby shifting its free energy minima and influencing its dynamic ensemble. wikipedia.org Molecular dynamics simulations and experimental evidence suggest that different opsin intermediates, such as opsin itself and metarhodopsin I (Meta-I), exhibit greater conformational heterogeneity and explore conformational space more rapidly compared to dark rhodopsin or metarhodopsin II (Meta-II). wikipedia.org This dynamic behavior underscores how the chromophore's state, influenced by light and its intrinsic structural constraints (as seen with this compound), directly impacts the flexibility and accessibility of various opsin conformations essential for signal transduction. The limited activity of this compound thus provides direct evidence of the critical role of specific chromophore-induced strain and conformational transitions in driving the opsin through its functional photocycle.

Opsin Shift and Spectral Tuning Mechanisms of 10,20 Methanoretinal Pigments

Investigating the Wavelength Regulation in Retinal Proteins

The study of 10,20-methanoretinal has provided significant insights into wavelength regulation in retinal proteins. When this compound was synthesized, it yielded four stereoisomers: (7E,9E,13E), (7E,9E,13Z), (7E,9Z,13E), and (7E,9Z,13Z) nih.gov. These isomers were successfully recombined with bovine opsin, the apoprotein of rhodopsin, forming analog pigments nih.govresearchgate.net. Notably, the (7E,9E)-isomers produced a pigment, dubbed Rh6, with a maximal absorbance (λmax) at 510 nm nih.gov. In contrast, the pigment formed from the (7E,9Z)-isomers, named Iso6, exhibited a λmax at 494 nm nih.gov.

The opsin shift, defined as the change in the absorption maximum of the retinal chromophore upon binding to the opsin, was found to be practically identical for Rh6 (2660 cm⁻¹) compared to native rhodopsin (2650 cm⁻¹) researchgate.netnih.gov. This observation suggests that despite the structural modifications introduced by the methano-bridge, the fundamental interactions responsible for the opsin shift in native rhodopsin are largely preserved in Rh6 nih.govresearchgate.net. The distinct absorption maxima observed for the different stereoisomers of this compound underscore the sensitivity of the protein binding pocket to subtle changes in chromophore geometry and the resulting impact on wavelength regulation nih.gov.

Table 1: Spectral Properties of this compound Pigments

| Pigment (Chromophore Isomer) | Absorption Maximum (λmax) | Opsin Shift (cm⁻¹) | Reference |

| (7E,9E,13E)-10,20-Methanorhodopsin (Rh6) | 510 nm | 2660 | nih.gov |

| (7E,9Z,13Z)-10,20-Methanorhodopsin (Iso6) | 494 nm | - | nih.gov |

| Native Rhodopsin (11Z-retinal) | - | 2650 | nih.gov |

Influence of Protein Microenvironment on Chromophore Absorption Maxima

The protein microenvironment profoundly influences the absorption maxima of chromophores like this compound through various interactions, predominantly electrostatic ones unige.chkyoto-u.ac.jpnih.govnih.gov. The mechanism of spectral tuning in retinal proteins is often explained by the external point charge model, which posits that electrostatic interactions stabilize or destabilize the excited and ground-state potential energy surfaces of the chromophore dntb.gov.uanih.govresearchgate.net. The excitation of retinal involves a transfer of positive charge from the Schiff base moiety towards the β-ionone ring, making the chromophore highly susceptible to changes in the surrounding electrostatic field nih.govnih.gov.

Role of Chromophore Conformation and Steric Hindrance in Spectral Tuning

Chromophore conformation and steric hindrance play a pivotal role in the spectral tuning of retinal proteins, including those incorporating this compound nih.govuiuc.edujst.go.jp. The planarity of the polyene chain within the chromophore directly affects the degree of π-electron delocalization, with more planar conformations generally leading to red-shifted absorption maxima due to increased conjugation researchgate.netnih.govmsu.edu. Conversely, twisting along single bonds, such as the C6-C7 bond, can reduce conjugation and result in a blue-shifted absorption researchgate.netnih.gov.

This compound is an analog where the 11-cis conformation is locked in a six-membered ring nih.govresearchgate.net. This structural constraint limits conformational flexibility around the C11=C12 double bond, which is the site of photoisomerization in native rhodopsin researchgate.netresearchgate.net. The synthesis and study of such "locked" analogs are crucial for understanding how the protein binding pocket accommodates and potentially distorts the chromophore, thereby influencing its spectroscopic properties msu.eduacs.org. The steric hindrance imposed by the methyl substituents on the β-ionone ring of retinal, and by extension, the methano-bridge in this compound, can restrict the chromophore's motion and its full encapsulation by the protein researchgate.netjst.go.jpmsu.edu. This restriction can lead to specific conformational adjustments within the protein, influencing the absorption spectrum researchgate.net. For instance, the observed difference in λmax between Rh6 (510 nm) and Iso6 (494 nm) derived from different stereoisomers of this compound highlights how distinct chromophore conformations, even with a locked region, can lead to varied spectral outcomes within the same opsin environment nih.gov.

Structure Function Relationships in 10,20 Methanoretinal Analogue Research

Impact of Locked Chromophore Conformations on Biological Activity

The conformational flexibility of the retinal chromophore is paramount for its function in visual pigments. By introducing structural locks, researchers can probe the impact of specific geometries on the protein's activation and signaling properties. 10,20-Methanoretinal, synthesized with a locked 11Z conformation, yields various stereoisomers that exhibit the ability to recombine with bovine opsin at a relatively high rate. xenbase.org This characteristic makes it a suitable model for studying the effects of constrained chromophore geometries on the visual cascade.

In general, visual pigments utilize 11-cis retinal (11Z-retinal) as their chromophore in the dark state. This 11Z-chromophore acts as an inverse agonist. Upon light absorption, it undergoes photoisomerization to the all-trans (all-E) configuration, which then functions as a full agonist, triggering the downstream signaling cascade. guidetopharmacology.orgnus.edu.sg Analogs like this compound, with their pre-defined conformations, help elucidate how these specific isomeric states dictate the agonist or inverse agonist properties within the protein binding pocket.

Further studies with other retinal analogs, such as those with methyl or fluoro substitutions, underscore the profound influence of subtle conformational changes. For instance, 11-methyl and 12-methyl derivatives of 11-Z retinal significantly perturb the photointermediate cascade, leading to low-activity states of the receptor. ipb.ac.id Similarly, 10-fluoro and 12-fluoro substitutions on the retinal chromophore also exert distinct effects on photosensitivity, light-induced structural transitions, and signaling activity. nus.edu.sg

Modulation of G-Protein Signaling Pathways

G protein-coupled receptors (GPCRs), including rhodopsin, are crucial signaling proteins that mediate cellular responses to various stimuli by activating heterotrimeric GTP-binding proteins (G-proteins). wikidata.org The photoisomerization of the retinal chromophore in rhodopsin triggers a series of conformational changes, leading to the active metarhodopsin II state, which then binds and activates the G-protein transducin. lipidmaps.orgwikipedia.org

Research involving this compound and other retinal analogs has provided quantitative data on their capacity to modulate G-protein signaling. This compound itself has been identified as an agonist. wikidata.org Comparative studies with other modified retinal chromophores reveal varying degrees of G-protein activation relative to native rhodopsin. For example, the 10-methyl pigment of rhodopsin exhibits an estimated G-protein activation rate of approximately 20% compared to native rhodopsin. lipidmaps.org Similarly, the 11-methyl pigment retains about 30% of the G-protein activation rate of native rhodopsin, while the 12-methyl chromophore behaves as an inverse agonist. ipb.ac.id Fluoro-substituted analogs also show reduced signaling activity, with the 10-fluoro pigment exhibiting 20% and the 12-fluoro pigment 30% of the native signaling activity. nus.edu.sg

The following table summarizes the reported G-protein activation rates for various retinal chromophore analogs:

| Retinal Chromophore Analog | Relative G-Protein Activation Rate (vs. Native Rhodopsin) | Agonist/Antagonist Property | Source |

| This compound | Not explicitly quantified, but identified as an agonist | Agonist | wikidata.org |

| 10-Methyl Retinal | ~20% | Not specified (reduced activity) | lipidmaps.org |

| 11-Methyl Retinal | ~30% | Reduced activity | ipb.ac.id |

| 12-Methyl Retinal | Behaves like an inverse agonist | Inverse Agonist | ipb.ac.id |

| 10-Fluoro Retinal | 20% | Reduced activity | nus.edu.sg |

| 12-Fluoro Retinal | 30% | Reduced activity | nus.edu.sg |

Influence on Agonist/Antagonist Properties

The ability of retinal analogs to act as agonists or antagonists is a direct consequence of their conformational properties within the opsin binding pocket. As noted, this compound functions as an agonist. wikidata.org This is consistent with the general understanding that the all-trans isomer of retinal acts as a full agonist, while the 11-cis isomer, found in the dark state of rhodopsin, functions as an inverse agonist. guidetopharmacology.orgnus.edu.sg

The locked conformations in analogs like this compound allow for the investigation of how specific structural constraints bias the receptor towards an active (agonist) or inactive (antagonist/inverse agonist) state. For instance, the 12-methyl chromophore, a related analog, has been observed to behave as an inverse agonist, trapping the protein in a perturbed Meta-I-like conformation. ipb.ac.id These findings highlight how subtle structural modifications, particularly those affecting the chromophore's ability to isomerize or adopt specific conformations, can profoundly alter the functional outcome of the retinal protein.

Correlations Between Spectroscopic Signatures and Functional Outcomes

Spectroscopic techniques are indispensable for characterizing the structural and electronic properties of retinal chromophores and their complexes with opsin, providing crucial links between molecular structure and biological function. For this compound, its various stereoisomers have been separated and identified using techniques such as 1H-NMR and Nuclear Overhauser Effect (NOE) analysis. xenbase.org

Changes in the chromophore's electronic structure, often reflected in its absorption spectrum, correlate with functional changes. For example, the 10-methyl rhodopsin analog exhibits a red-shift in its UV/visible absorption maximum and down-shifted ethylenic stretching modes in its Fourier-transform infrared (FTIR) difference spectrum. These spectroscopic signatures are indicative of a more delocalized charge distribution within the conjugated retinal moiety, which can influence its interaction with the protein and subsequent signaling. lipidmaps.org

Advanced spectroscopic methods, such as 1-D rotational resonance solid-state 13C NMR, have been employed for precise structural determinations of retinal chromophores within their protein environments. These techniques allow for the determination of inter-carbon distances (e.g., between C10-C20 and C11-C20) with high precision, providing detailed insights into the chromophore's structure when bound to the receptor. guidetopharmacology.org Furthermore, comprehensive vibrational analyses using isotopomers of the rhodopsin chromophore and its photoproducts, like bathorhodopsin, have been reported, offering a deeper understanding of the molecular dynamics during photoactivation. guidetopharmacology.org Correlations between spectroscopic features, such as the HOOP (Hydrogen Out-Of-Plane) signature, and functional outcomes, like quantum yield of photoisomerization, are also explored to understand the efficiency of the visual process. xenbase.orgnus.edu.sg

This compound as a Probe for Understanding General Retinal Protein Mechanisms

This compound serves as a valuable chemical probe for unraveling the fundamental mechanisms governing retinal proteins and, by extension, the broader family of G-protein coupled receptors (GPCRs). Rhodopsin, with its covalently bound 11-cis retinal chromophore, is considered a paradigm for GPCR activation. nus.edu.sgwikipedia.org Studies utilizing this compound, with its locked conformation, allow researchers to bypass the initial light-induced isomerization step or to stabilize specific conformational states that are transient in the native system.

By studying how these fixed conformations interact with the opsin protein and influence downstream signaling, researchers can gain a clearer understanding of the precise structural rearrangements required for receptor activation and signal transduction. The meta photointermediates, which are transient states in the rhodopsin photocycle, serve as models for understanding light-independent signaling pathways involving opsin and its complexes with the photolyzed chromophore. xenbase.org

The use of stable isotope-enriched retinals, including those with locked structures, enables high-resolution analysis of the electronic structure of the retinylidene chromophore. This allows for the precise mapping of interactions between the labeled ligand and the GPCR target, and a comprehensive assessment of factors contributing to charge distribution within the chromophore. guidetopharmacology.org Such detailed insights are crucial for understanding the highly efficient and stereoselective photoisomerization process that initiates vision, a process whose exact mechanism is still under investigation, with evidence pointing to the critical role of specific segments like the twisted C(9)-C(13) region of the chromophore. nus.edu.sg Thus, this compound and similar analogs are instrumental in dissecting the complex interplay between chromophore structure, protein conformation, and biological function in retinal proteins.

Theoretical and Computational Chemistry Approaches

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to analyze the physical movements of atoms and molecules over time by solving Newton's equations of motion. nih.govwikipedia.org In these simulations, the forces between particles and their potential energies are typically calculated using interatomic potentials or molecular mechanical force fields, which are parameterized based on quantum mechanical calculations and experimental data. nih.govwikipedia.org MD simulations can capture a wide array of biomolecular processes, including conformational changes and ligand binding, providing atomic-level insights into how biomolecules respond to perturbations. nih.govmdpi.com Due to the short time steps required for numerical stability (typically a few femtoseconds), MD simulations are computationally demanding, often involving millions or billions of time steps to observe events occurring on nanosecond to microsecond timescales. nih.govstanford.edu

The simulation of protein-chromophore interaction energies is critical for understanding the stability and function of photoreceptor proteins. MD simulations can be used to calculate interaction energies between different groups within a system, such as a protein and its chromophore. bioexcel.eu These calculations typically involve assessing electrostatic (Coulombic) and van der Waals interactions. nih.gov The results of such analyses can provide insights into the strength and nature of the binding between the chromophore and the protein, which is fundamental to understanding the activation mechanism of photoreceptor proteins. For example, in the context of Green Fluorescent Protein (GFP), molecular dynamics simulations have revealed the importance of persistent hydrogen bonding between specific residues and the chromophore, influencing its charged state and fluorescence properties. biorxiv.org Although specific numerical interaction energy values for 10,20-Methanoretinal with a protein environment were not found in the provided search results, such studies would aim to quantify the contributions of various protein residues to the chromophore's stability and spectral tuning.

Table 1: Illustrative Protein-Chromophore Interaction Energy Components (Conceptual)

| Interaction Type | Typical Energy Range (kcal/mol) | Significance |

| Electrostatic | -10 to -50 | Strong, long-range stabilization, counterion interactions. |

| Van der Waals | -5 to -20 | Short-range packing, hydrophobic interactions. |

| Hydrogen Bonding | -1 to -7 | Specific directional interactions, proton transfer pathways. |

Note: These values are illustrative and represent typical ranges for protein-ligand interactions; specific values for this compound would depend on the protein environment and simulation details.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, a branch of physical chemistry, apply quantum mechanics to chemical systems to compute electronic contributions to properties like molecular structures, spectra, and thermodynamic properties. wikipedia.org These calculations are essential for understanding electronic structure and molecular dynamics, often involving solutions to the Schrödinger equation. wikipedia.org

Quantum chemical methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict electronic excitation energies and absorption spectra of molecules. chemrxiv.orgornl.govscm.com In these calculations, excitation energies correspond to the positions of absorption peaks, while oscillator strengths measure the probability of light absorption during transitions between electronic ground and excited states. ornl.govgaussian.com For organic molecules, the energies are sufficient to promote a molecular electron to a higher energy orbital, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu The magnitude of molar absorptivities, which can be very large for strongly absorbing chromophores, reflects both the size of the chromophore and the probability of light absorption. msu.edu While specific absorption spectra predictions for this compound were not detailed in the provided search results, quantum chemical modeling has been employed for "all E‐10,20‐methanoretinoylopsin" to reveal spectroscopic properties. academictree.org For retinal chromophores in general, the protein environment can induce significant "opsin shifts," altering the absorption maximum compared to the isolated chromophore. researchgate.net

Table 2: Illustrative Electronic Excitation Data (Conceptual)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Character |

| S1 | 2.0 - 3.0 | 400 - 600 | 0.1 - 1.0 | π-π |

| S2 | 3.5 - 4.5 | 275 - 350 | 0.01 - 0.5 | π-π, CT |

Note: These values are conceptual and represent typical ranges for retinal-like chromophores; specific values for this compound would be derived from dedicated quantum chemical calculations.

The analysis of charge transfer (CT) states is crucial for understanding the photophysical behavior of molecules, especially those involved in light-driven processes. Charge transfer states arise when there is a significant redistribution of electron density upon excitation, often from a donor moiety to an acceptor moiety within the molecule or between the molecule and its environment. nih.govchemrxiv.org The presence of CT character in emissive states can be indicated by a high degree of solvatochromism. nih.gov Quantum chemical calculations are used to characterize the lowest excited singlet states regarding their charge transfer and local excitation characters. chemrxiv.org For retinal proteins, mechanisms of energy storage in photointermediates have been proposed, including charge separation between the Schiff base and its counterion. ru.nl While direct analysis of charge transfer states specifically for this compound was not found, such analyses would aim to determine the extent of charge separation upon light absorption and its role in the photochemical reaction cascade.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) studies represent a powerful multiscale approach for investigating chemical reactions and electronic processes in large, complex molecular systems, particularly biomolecules. nih.govcecam.orgmpg.denih.govmdpi.com This method treats the chemically active region, where electronic rearrangements occur (e.g., the chromophore and its immediate vicinity), at a quantum mechanical (QM) level of theory, while the larger surrounding environment (e.g., the rest of the protein and solvent) is described by a more computationally efficient molecular mechanics (MM) force field. nih.govcecam.orgmpg.defrontiersin.org

The key advantage of QM/MM is its ability to balance accuracy and computational feasibility, making it the method of choice for modeling photoreceptor proteins. cecam.orgmdpi.com It allows for the accurate description of electronic processes like bond formation/breaking and light absorption, which are beyond the scope of classical MM, while still accounting for the influence of the extensive protein environment. nih.govmpg.de QM/MM simulations have been instrumental in revealing detailed sequences of events following photon absorption in photobiological systems and demonstrating how the biological environment controls photochemical reactions. mpg.de For this compound, QM/MM studies would be essential to accurately model its electronic excited states and photoisomerization processes within the context of an opsin protein, considering the critical interactions with the protein's amino acid residues and water molecules. Such studies can provide insights into spectral tuning and the initial steps of the visual cascade. researchgate.netcecam.orgresearchgate.net

Elucidation of Opsin Shift Mechanisms

The "opsin shift" refers to the phenomenon where the maximum absorption wavelength (λmax) of the retinal chromophore changes significantly upon binding to an opsin protein, compared to its absorbance in solution researchgate.netnih.gov. This spectral tuning is crucial for color vision, as different opsins fine-tune the chromophore's absorption to specific wavelengths nih.gov. Computational studies, particularly those employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in elucidating the molecular mechanisms underlying this shift researchgate.netnih.gov.

This compound, with its locked 11-cis conformation, has been synthesized and studied for its ability to form stable pigments with opsin nih.gov. Experiments have shown that different stereoisomers of this compound can recombine with bovine opsin, yielding pigments with distinct maximal absorbances. For instance, (7E,9E)-isomers produced a pigment absorbing maximally at 510 nm, while (7E,9Z)-isomers resulted in a pigment with a λmax of 494 nm nih.gov.

A key finding from computational and experimental work is the quantification of the opsin shift for 10,20-methanorhodopsin (specifically, the (7E,9E,13E)-isomer, dubbed Rh6). Its opsin shift was determined to be 2660 cm⁻¹, which is remarkably similar to that of natural rhodopsin (2650 cm⁻¹) nih.gov. This suggests that despite the structural lock, the essential protein-chromophore interactions responsible for spectral tuning are largely preserved.

Computational models, such as QM/MM, partition the system into a quantum mechanical region (e.g., the chromophore and critical amino acid residues) and a molecular mechanical region (the rest of the protein and solvent) mpg.de. These simulations have demonstrated that both electrostatic interactions and dispersive forces exerted by polarizable aromatic residues within the opsin binding pocket play a critical role in inducing the observed red shifts nih.gov. For example, the protonated Schiff base (PSB) of retinal, a model for the chromophore in opsin, absorbs around 610 nm in the gas phase researchgate.net. The protein environment then modulates this absorption, leading to the specific λmax values observed in visual pigments nih.gov.

The table below summarizes key absorption data related to this compound and related chromophores.

Table 1: Absorption Characteristics of this compound and Related Chromophores

| Compound/Pigment | Environment | Maximum Absorption Wavelength (λmax) | Opsin Shift (cm⁻¹) | Citation |

| Retinal PSB | Gas Phase | 610 nm | N/A | researchgate.net |

| Retinal PSB | Solution | ~440 nm | N/A | nih.gov |

| (7E,9E)-10,20-Methanorhodopsin | Bound to Bovine Opsin | 510 nm | 2660 | nih.gov |

| (7E,9Z)-10,20-Methanorhodopsin | Bound to Bovine Opsin | 494 nm | N/A | nih.gov |

| Natural Rhodopsin | Bound to Opsin | ~500 nm | 2650 | nih.govnih.gov |

Simulation of Excited State Dynamics

The primary event in visual phototransduction is the ultrafast photoisomerization of the retinal chromophore from its 11-cis to all-trans configuration upon light absorption ox.ac.ukresearchgate.netresearchgate.net. For this compound, while the 11-cis bond is locked, photoisomerization around other double bonds (e.g., C7=C8, C9=C10, and C13=C14) is still possible, albeit with reduced photolability compared to natural rhodopsin nih.gov. Computational simulations of excited-state dynamics are crucial for understanding these ultrafast processes and the subsequent structural changes that initiate signal transduction rsc.org.

More advanced ab initio multiconfigurational methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2), are employed to accurately describe the complex electronic structure changes during photoisomerization, particularly near conical intersections (CIs) researchgate.netresearchgate.net. CIs are crucial points where the potential energy surfaces of different electronic states become degenerate, facilitating ultrafast non-radiative transitions and driving the isomerization process researchgate.netresearchgate.net. By mapping these energy surfaces, computational studies can identify the reaction pathways and the driving forces behind the light-induced structural changes in retinal analogs.

Table 2: Key Computational Methods for Studying this compound

| Method | Application | Citation |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Investigating chromophore-protein interactions, elucidating opsin shift mechanisms, and modeling complex biological environments. | researchgate.netnih.govmpg.de |

| TD-DFT (Time-Dependent Density Functional Theory) | Calculating electronic excited states, absorption spectra, and optical properties, often combined with MD for dynamic simulations. | mpg.descm.commdpi.comnih.gov |

| CASSCF/CASPT2 (Complete Active Space Self-Consistent Field / Perturbation Theory) | Describing complex electronic structures, mapping potential energy surfaces, and identifying conical intersections for photoisomerization dynamics. | researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Simulating molecular motion over time, sampling conformational space, and providing trajectories for excited-state analysis. | researchgate.netnih.gov |

Advanced Research Applications and Future Directions

Utilization of 10,20-Methanoretinal as a Conformational and Spectroscopic Probe

The rigid structure of this compound allows it to serve as a precise probe for investigating the chromophore binding pocket of the opsin protein. By preventing isomerization, researchers can study the ground-state interactions between the chromophore and the protein without the complicating factor of light-induced structural changes. researchgate.net When this compound binds with bovine opsin, it forms stable pigment analogs, allowing for detailed spectroscopic analysis.

The synthesis of this compound yields four stereoisomers. nih.gov When these isomers recombine with opsin, they produce two distinct, stable rhodopsin analogs, each with unique spectroscopic properties. The pigment formed from the (7E,9E)-isomers, dubbed Rh6, has a maximal absorbance at 510 nm, closely mimicking native rhodopsin. nih.gov The pigment from the (7E,9Z)-isomers, named Iso6, absorbs at 494 nm. nih.gov The opsin shift of Rh6—the difference in the chromophore's absorption maximum in its free versus protein-bound state—is 2660 cm⁻¹, which is nearly identical to that of native rhodopsin (2650 cm⁻¹). nih.gov This indicates that the locked analog fits well within the binding pocket and establishes similar ground-state electronic interactions as the natural 11-cis-retinal (B22103) chromophore. These stable pigments act as static models, helping to map the specific molecular interactions that tune the spectral properties of photoreceptor proteins.

| Pigment Analog | Isomeric Origin | Wavelength of Max. Absorbance (λmax) | Opsin Shift (cm⁻¹) |

| Rh6 | (7E,9E)-10,20-Methanoretinal | 510 nm | 2660 |

| Iso6 | (7E,9Z)-10,20-Methanoretinal | 494 nm | Not Reported |

| Native Rhodopsin | 11-cis-retinal | ~500 nm | 2650 |

Development of Light-Stable Rhodopsin Analogues for Structural Biology (e.g., X-ray Crystallography)

One of the significant challenges in the structural biology of visual pigments is their inherent light sensitivity. The rapid isomerization of the retinal chromophore upon photon absorption leads to conformational changes in the rhodopsin protein, resulting in a heterogeneous and unstable sample that is difficult to crystallize. nih.gov This has historically hindered efforts to obtain high-resolution structures of the receptor in its dark state.

This compound provides an elegant solution to this problem. By incorporating this locked analog into opsin, a light-stable rhodopsin pigment is created. The resulting 10,20-methanorhodopsin (Rh6) is significantly less photolabile, with a bleaching rate of less than 1% compared to native rhodopsin. nih.gov This exceptional stability is crucial for structural biology techniques like X-ray crystallography, which require a homogenous and stable protein sample to grow well-ordered crystals. nih.gov The development of such non-isomerizable analogs allows for the preparation of rhodopsin samples that remain in a single, defined ground state, even when exposed to light, thereby facilitating the determination of their three-dimensional structure. nih.gov

Contributions to Understanding G Protein-Coupled Receptor (GPCR) Activation Mechanisms

Rhodopsin is a prototypical member of the vast and physiologically critical family of G protein-coupled receptors (GPCRs). nih.govnih.gov The activation of these receptors is initiated by an external signal—in rhodopsin's case, a photon of light—which triggers a series of conformational changes in the protein, ultimately leading to the activation of an intracellular G protein. nih.govkhanacademy.org A central question in GPCR biology is how the initial signal is transduced across the cell membrane to effect a cellular response.

Studies using this compound have been instrumental in confirming the role of retinal isomerization as the essential trigger for rhodopsin activation. Physiological assays designed to measure the light-dependent activation of the visual G protein, transducin, revealed that 10,20-methanorhodopsin is only marginally active. nih.gov This lack of significant activity, despite the chromophore being properly bound within the active site, provides direct evidence that the 11-cis to all-trans isomerization is not merely an incidental step but is the indispensable mechanical switch that initiates the cascade of conformational changes required for G protein binding and activation. nih.gov This finding supports the broader concept that GPCR activation requires a specific, ligand-induced conformational change to transmit the signal, and by preventing this initial change, this compound effectively "jams" the receptor in an inactive state.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.